molecular formula C21H21F3N2 B14220002 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole CAS No. 827016-74-0

2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole

Cat. No.: B14220002
CAS No.: 827016-74-0
M. Wt: 358.4 g/mol
InChI Key: NAZHTCKPFUBDNI-UHFFFAOYSA-N
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Description

2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole is a complex organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring bound to a phenyl group, which is further connected to an indole moiety. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole apart is the combination of its trifluoromethyl group, phenylpiperidine skeleton, and indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

827016-74-0

Molecular Formula

C21H21F3N2

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H21F3N2/c22-21(23,24)19-7-3-2-6-18(19)15-9-11-26(12-10-15)14-17-13-16-5-1-4-8-20(16)25-17/h1-8,13,15,25H,9-12,14H2

InChI Key

NAZHTCKPFUBDNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2C(F)(F)F)CC3=CC4=CC=CC=C4N3

Origin of Product

United States

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